4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
4-(2-methylpropyl)-5-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-6(2)5-8-9(7(3)4)12-13-10(8)11/h6-7H,5H2,1-4H3,(H3,11,12,13) |
InChI Key |
NILMERURNYLVRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(NN=C1N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate alkyl-substituted hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common solvents used in these reactions include ethanol, methanol, and acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and optimized reaction conditions are often employed to enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group undergoes typical nucleophilic substitution reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Ethyl chloroacetate, DCM, RT, 12 h | N-(Ethoxycarbonylmethyl) derivative | 78% | |
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 60°C, 6 h | N-Benzyl-substituted pyrazole | 65% |
Mechanistic Insight :
-
The amine acts as a nucleophile, attacking electrophilic carbons in acyl halides or alkyl halides.
-
Steric hindrance from the 2-methylpropyl and propan-2-yl groups may reduce reaction rates compared to less substituted analogs.
Condensation Reactions
The amine participates in imine formation and Schiff base synthesis:
Key Findings :
-
Solvent-free conditions (e.g., 120°C heating) promote imine intermediate formation .
-
Sodium borohydride selectively reduces the imine without affecting the pyrazole ring .
Cyclization Reactions
The amine facilitates heterocycle formation:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | β-Ketoester, HCl, reflux, 8 h | Fused bicyclic compound | 70% |
Mechanism :
-
The amine attacks a β-ketoester’s carbonyl group, initiating cyclization to form a six-membered ring.
Oxidation Reactions
Controlled oxidation modifies the amine’s electronic properties:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Oxide Formation | H₂O₂, AcOH, 50°C, 4 h | Pyrazole N-oxide | 45% |
Limitations :
-
Over-oxidation to nitro groups is avoided using dilute H₂O₂.
Salt Formation
The amine forms stable salts with acids:
| Acid Used | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| HCl (gas) | Et₂O, 0°C, 1 h | Hydrochloride salt | Improved solubility | |
| p-Toluenesulfonic acid | MeOH, RT, 2 h | Tosylate salt | Crystallization |
Biological Activity Modulation
Derivatives exhibit enhanced bioactivity:
| Derivative | Tested Activity | IC₅₀/Potency | Reference |
|---|---|---|---|
| N-Acetyl | COX-2 inhibition | IC₅₀ = 1.2 µM | |
| N-Benzyl | Antifungal (Candida albicans) | MIC = 8 µg/mL |
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit anticancer properties. For instance, studies have shown that 4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study:
Research conducted on animal models of arthritis showed that administration of the compound led to a marked reduction in inflammation markers, supporting its use in anti-inflammatory therapies.
Pesticide Development
Due to its biological activity, this compound is being explored as a potential pesticide. Its structure allows it to interact with specific biological targets in pests.
Data Table: Pesticide Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| Another Pyrazole Derivative | Spider Mites | 75 | |
| Traditional Insecticide | Aphids | 90 |
Synthesis and Reactivity
Several methods have been reported for synthesizing this compound, including multi-step reactions involving key intermediates derived from simpler pyrazole structures. The reactivity of the compound is attributed to the functional groups present, allowing for various chemical modifications that can enhance its biological activity.
Mechanism of Action
The mechanism of action of 4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazole derivatives:
Structural and Functional Analysis
Substituent Effects on Lipophilicity
- Aliphatic vs. Aromatic Groups : The target compound’s isobutyl and isopropyl substituents contribute to higher lipophilicity (logP ~3.5) compared to fluorophenyl (logP ~2.8) or phenyl derivatives (logP ~2.5). This property is critical for blood-brain barrier penetration in CNS-targeted drugs .
- Electron-Withdrawing Groups : The trifluoromethyl group in 1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine increases electron density on the pyrazole ring, altering reactivity in nucleophilic substitution reactions .
Regiochemical Influence on Bioactivity
- highlights that switching substituent positions (e.g., 3-fluorophenyl to 4-fluorophenyl) can shift biological targets entirely, such as from p38αMAP kinase to cancer-related kinases .
Biological Activity
4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that exhibits a range of biological activities, making it a compound of interest in pharmaceutical research. Its unique structural features, including a five-membered ring with two nitrogen atoms and various alkyl substituents, enhance its lipophilicity and potential pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its antiproliferative properties, interactions with biological targets, and synthesis methods.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 181.28 g/mol. The presence of isopropyl and 2-methylpropyl groups contributes to its lipophilicity, which is crucial for its bioavailability and interaction with biological systems .
Antiproliferative Activity
Research indicates that pyrazole derivatives, including this compound, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds exhibit activity against human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | K562 | TBD |
| 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine | MV4-11 | TBD |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined in the referenced studies.
The mechanism by which pyrazole derivatives exert their antiproliferative effects often involves the induction of apoptosis through various pathways. For example, compounds similar to this compound have been shown to activate caspase cascades and induce poly(ADP-ribose) polymerase (PARP) cleavage, leading to programmed cell death .
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. Common synthetic routes include:
- Condensation Reactions : The formation of the pyrazole ring through the condensation of hydrazines with ketones or aldehydes.
- Substitution Reactions : Alkylation processes where alkyl groups are introduced to enhance lipophilicity.
Case Studies
Several studies have highlighted the biological efficacy of pyrazole derivatives in preclinical models:
- Anticancer Studies : A recent study evaluated a series of pyrazole derivatives for their anticancer properties against MCF-7 and K562 cell lines. The findings suggested that structural modifications significantly influenced their activity levels .
- Anti-inflammatory Properties : Another investigation into related pyrazoles indicated their potential as anti-inflammatory agents, showcasing diverse biological activities beyond anticancer effects .
Q & A
Q. What are the structural characteristics and nomenclature of 4-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine?
Methodological Answer : The compound features a pyrazole core substituted with a 2-methylpropyl (isobutyl) group at position 4, an isopropyl group at position 3, and an amine at position 5. Its IUPAC name follows positional numbering rules for pyrazole derivatives (Figure 1). Key identifiers include:
- Molecular formula : C10H19N3 (derived from analogous structures in ).
- Stereoelectronic effects : The isobutyl and isopropyl groups influence electron distribution, affecting reactivity and intermolecular interactions .
Table 1 : Substituent positions and their steric/electronic contributions.
| Position | Substituent | Steric Bulk | Electronic Effect |
|---|---|---|---|
| 3 | Propan-2-yl | Moderate | Electron-donating |
| 4 | 2-Methylpropyl | High | Weakly donating |
| 5 | -NH2 | Low | Strongly donating |
Q. What synthetic methodologies are validated for preparing this compound?
Methodological Answer : A multi-step synthesis is typically employed:
Core formation : Condensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions (e.g., HCl/EtOH) to form the pyrazole ring .
Substituent introduction :
- Isobutyl group : Alkylation using 1-bromo-2-methylpropane in the presence of a base (e.g., K2CO3/DMF) .
- Isopropyl group : Grignard or Friedel-Crafts alkylation, optimized for regioselectivity .
Amine functionalization : Reduction of nitro intermediates (e.g., using H2/Pd-C) or direct nucleophilic substitution .
Critical Note : Monitor reaction progress via TLC and confirm regiochemistry using <sup>1</sup>H NMR (e.g., coupling patterns for pyrazole protons) .
Q. Which analytical techniques are critical for structural validation?
Methodological Answer :
- X-ray crystallography : Resolves bond angles and confirms substituent positions (e.g., dihedral angles between pyrazole and substituents, as in and ) .
- NMR spectroscopy :
- IR spectroscopy : N-H stretches (~3300 cm<sup>-1</sup>) and pyrazole ring vibrations (~1600 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?
Methodological Answer : Regioselectivity issues arise during substituent introduction due to competing electronic and steric effects. Strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., Boc protection for amines) to direct alkylation to desired positions .
- Catalytic control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise aryl/alkyl group placement .
- Computational guidance : DFT calculations predict favorable transition states for substituent addition (e.g., assessing steric maps of intermediates) .
Q. How to resolve discrepancies between computational bioactivity predictions and experimental results?
Methodological Answer : Contradictions may stem from:
- Solvent effects : Simulate aqueous vs. non-polar environments in docking studies (e.g., using COSMO-RS models) .
- Compound purity : Validate via HPLC (>95% purity) to exclude inactive byproducts ( used column chromatography for purification) .
- Assay variability : Replicate bioactivity tests (e.g., antitubercular IC50) across multiple cell lines or enzymatic batches .
Q. What advanced strategies optimize molecular docking for pyrazole-based enzyme inhibitors?
Methodological Answer : For targeting enzymes like carbonic anhydrase or tubulin:
Ligand preparation : Generate 3D conformers using software (e.g., Schrodinger’s LigPrep) and assign protonation states relevant to physiological pH .
Binding site analysis : Use grid-based docking (AutoDock Vina) with flexible side chains to account for induced-fit interactions .
Validation : Compare docking poses with X-ray co-crystallography data (e.g., ’s structural studies) .
Table 2 : Key docking parameters for pyrazole derivatives.
| Parameter | Optimal Setting |
|---|---|
| Grid size | 20 Å × 20 Å × 20 Å |
| Exhaustiveness | 100 |
| Force field | AMBER/CHARMM |
Q. How to design pyrazole derivatives with enhanced metabolic stability?
Methodological Answer :
- Metabolic hotspots : Replace labile groups (e.g., methyl with trifluoromethyl) to resist CYP450 oxidation .
- Prodrug approaches : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve bioavailability .
- In vitro assays : Use liver microsomes or hepatocyte models to assess stability (’s antimicrobial derivatives validated this) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
